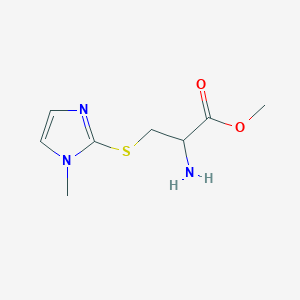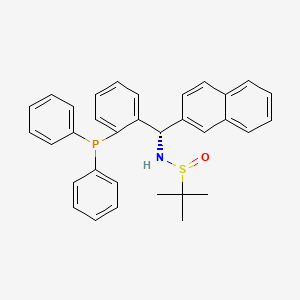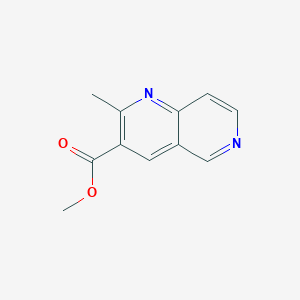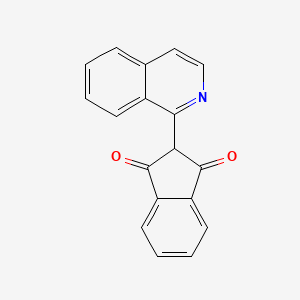
2-(Isoquinolin-1-yl)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isoquinolin-1-yl)-1H-indene-1,3(2H)-dione is a heterocyclic compound that features both isoquinoline and indene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoquinolin-1-yl)-1H-indene-1,3(2H)-dione can be achieved through several methods. One common approach involves the use of isoindoloisoquinolinones as starting materials. These compounds undergo oxidative dehydrogenation and ring opening in the presence of molecular iodine under sealed tube conditions at 100°C . Another method involves the use of hypervalent iodine reagents for the direct intramolecular C–H/N–H functionalization of amides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Isoquinolin-1-yl)-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the isoquinoline moiety.
Common Reagents and Conditions
Oxidation: Molecular iodine is commonly used for oxidative dehydrogenation.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative dehydrogenation can yield azabenzanthrone derivatives .
Scientific Research Applications
2-(Isoquinolin-1-yl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: The compound is used as a precursor for the synthesis of various heterocyclic compounds.
Industry: The compound can be used in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(Isoquinolin-1-yl)-1H-indene-1,3(2H)-dione involves its interaction with various molecular targets. The compound can bind to DNA, exhibiting DNA binding affinity . This interaction can lead to cytotoxic effects, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
2-(Isoquinolin-1-yl)benzoic acid: This compound is structurally similar and can be synthesized from isoindoloisoquinolinones.
1-azabenzanthrone: Another related compound that can be synthesized from 2-(Isoquinolin-1-yl)-1H-indene-1,3(2H)-dione.
Uniqueness
This compound is unique due to its combination of isoquinoline and indene moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H11NO2 |
|---|---|
Molecular Weight |
273.3 g/mol |
IUPAC Name |
2-isoquinolin-1-ylindene-1,3-dione |
InChI |
InChI=1S/C18H11NO2/c20-17-13-7-3-4-8-14(13)18(21)15(17)16-12-6-2-1-5-11(12)9-10-19-16/h1-10,15H |
InChI Key |
KXIAYOHGMQBMRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


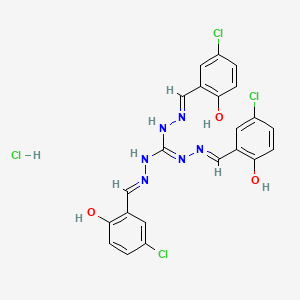


![6-(4-methoxyphenoxy)-2,2-dimethyl-7-phenylmethoxy-4-(phenylmethoxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B13654362.png)

![2-[Benzyl(phenyl)amino]ethyl 3-aminobut-2-enoate](/img/structure/B13654378.png)
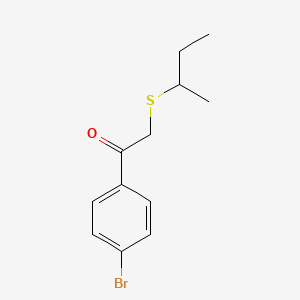
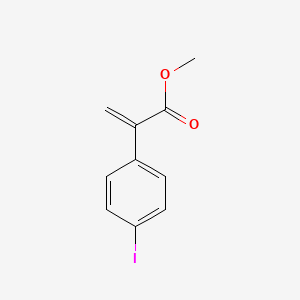

![N-(2-Ethylphenyl)-2-([2-[(2-ethylphenyl)amino]-2-oxoethyl]amino)acetamide hydrochloride](/img/structure/B13654394.png)
